molecular formula Cr B080572 Chromium-51 CAS No. 14392-02-0

Chromium-51

Cat. No. B080572
CAS RN: 14392-02-0
M. Wt: 50.944765 g/mol
InChI Key: VYZAMTAEIAYCRO-BJUDXGSMSA-N
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Patent
US04115318

Procedure details

As indicated, in some cases the catalyst was also coated with an aluminum alkoxide. In these cases, dichloromethane is added to a similar flask as used in step B and while maintaining a nitrogen atmosphere stirring is commenced (see U.S. Pat. No. 3,984,351 incorporated herein by reference). To the flask is added a portion of the supported hydrated polymeric chromium (III) of step B. A solution of dichloromethane and aluminum sec-butoxide is prepared in a pressure equalizing dropping funnel and the funnel attached to the stirred flask. The aluminum sec-butoxide solution is gradually added to the flask at the rate of 10 grams of solution per minute. After the addition of the solution is complete the slurry in the flask is stirred for about 1 hour. The supernatant liquid is removed by filtration or distillation at reduced pressure and the coated gel is dried in a rotary evaporator at temperatures up to about 60° C. and 29 inches Hg vacuum. The aluminum sec-butoxide was absorbed to provide about 3.7% aluminum by weight of the support (atomic ratio of aluminum to chromium of 8/1). Where indicated, a portion of the supported hydrated polymeric chromium (III) compound of step B was heat aged in chloroform in the presence of poly(di-μ-diphenylphosphinatotitanium dichloride) with an atomic ratio of titanium to chromium of 1/1; and another portion of the supported anhydrous polymeric chromium (III) of step B was heat aged in chloroform in the presence of aluminum sec-butoxide (atomic ratio of aluminum to chromium of 4/1).
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cr+3:1].[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15]>ClCCl>[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15].[Al:7].[Cr:1] |f:1.2.3.4,6.7.8.9|

Inputs

Step One
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
solution
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After the addition of the solution
STIRRING
Type
STIRRING
Details
is stirred for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The supernatant liquid is removed by filtration or distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
the coated gel is dried in a rotary evaporator at temperatures up to about 60° C.
CUSTOM
Type
CUSTOM
Details
The aluminum sec-butoxide was absorbed

Outcomes

Product
Name
Type
product
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
Type
product
Smiles
[Al]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.7%
Name
Type
product
Smiles
[Cr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04115318

Procedure details

As indicated, in some cases the catalyst was also coated with an aluminum alkoxide. In these cases, dichloromethane is added to a similar flask as used in step B and while maintaining a nitrogen atmosphere stirring is commenced (see U.S. Pat. No. 3,984,351 incorporated herein by reference). To the flask is added a portion of the supported hydrated polymeric chromium (III) of step B. A solution of dichloromethane and aluminum sec-butoxide is prepared in a pressure equalizing dropping funnel and the funnel attached to the stirred flask. The aluminum sec-butoxide solution is gradually added to the flask at the rate of 10 grams of solution per minute. After the addition of the solution is complete the slurry in the flask is stirred for about 1 hour. The supernatant liquid is removed by filtration or distillation at reduced pressure and the coated gel is dried in a rotary evaporator at temperatures up to about 60° C. and 29 inches Hg vacuum. The aluminum sec-butoxide was absorbed to provide about 3.7% aluminum by weight of the support (atomic ratio of aluminum to chromium of 8/1). Where indicated, a portion of the supported hydrated polymeric chromium (III) compound of step B was heat aged in chloroform in the presence of poly(di-μ-diphenylphosphinatotitanium dichloride) with an atomic ratio of titanium to chromium of 1/1; and another portion of the supported anhydrous polymeric chromium (III) of step B was heat aged in chloroform in the presence of aluminum sec-butoxide (atomic ratio of aluminum to chromium of 4/1).
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cr+3:1].[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15]>ClCCl>[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15].[Al:7].[Cr:1] |f:1.2.3.4,6.7.8.9|

Inputs

Step One
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
solution
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After the addition of the solution
STIRRING
Type
STIRRING
Details
is stirred for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The supernatant liquid is removed by filtration or distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
the coated gel is dried in a rotary evaporator at temperatures up to about 60° C.
CUSTOM
Type
CUSTOM
Details
The aluminum sec-butoxide was absorbed

Outcomes

Product
Name
Type
product
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
Type
product
Smiles
[Al]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.7%
Name
Type
product
Smiles
[Cr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04115318

Procedure details

As indicated, in some cases the catalyst was also coated with an aluminum alkoxide. In these cases, dichloromethane is added to a similar flask as used in step B and while maintaining a nitrogen atmosphere stirring is commenced (see U.S. Pat. No. 3,984,351 incorporated herein by reference). To the flask is added a portion of the supported hydrated polymeric chromium (III) of step B. A solution of dichloromethane and aluminum sec-butoxide is prepared in a pressure equalizing dropping funnel and the funnel attached to the stirred flask. The aluminum sec-butoxide solution is gradually added to the flask at the rate of 10 grams of solution per minute. After the addition of the solution is complete the slurry in the flask is stirred for about 1 hour. The supernatant liquid is removed by filtration or distillation at reduced pressure and the coated gel is dried in a rotary evaporator at temperatures up to about 60° C. and 29 inches Hg vacuum. The aluminum sec-butoxide was absorbed to provide about 3.7% aluminum by weight of the support (atomic ratio of aluminum to chromium of 8/1). Where indicated, a portion of the supported hydrated polymeric chromium (III) compound of step B was heat aged in chloroform in the presence of poly(di-μ-diphenylphosphinatotitanium dichloride) with an atomic ratio of titanium to chromium of 1/1; and another portion of the supported anhydrous polymeric chromium (III) of step B was heat aged in chloroform in the presence of aluminum sec-butoxide (atomic ratio of aluminum to chromium of 4/1).
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cr+3:1].[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15]>ClCCl>[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15].[Al:7].[Cr:1] |f:1.2.3.4,6.7.8.9|

Inputs

Step One
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
solution
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After the addition of the solution
STIRRING
Type
STIRRING
Details
is stirred for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The supernatant liquid is removed by filtration or distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
the coated gel is dried in a rotary evaporator at temperatures up to about 60° C.
CUSTOM
Type
CUSTOM
Details
The aluminum sec-butoxide was absorbed

Outcomes

Product
Name
Type
product
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
Type
product
Smiles
[Al]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.7%
Name
Type
product
Smiles
[Cr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04115318

Procedure details

As indicated, in some cases the catalyst was also coated with an aluminum alkoxide. In these cases, dichloromethane is added to a similar flask as used in step B and while maintaining a nitrogen atmosphere stirring is commenced (see U.S. Pat. No. 3,984,351 incorporated herein by reference). To the flask is added a portion of the supported hydrated polymeric chromium (III) of step B. A solution of dichloromethane and aluminum sec-butoxide is prepared in a pressure equalizing dropping funnel and the funnel attached to the stirred flask. The aluminum sec-butoxide solution is gradually added to the flask at the rate of 10 grams of solution per minute. After the addition of the solution is complete the slurry in the flask is stirred for about 1 hour. The supernatant liquid is removed by filtration or distillation at reduced pressure and the coated gel is dried in a rotary evaporator at temperatures up to about 60° C. and 29 inches Hg vacuum. The aluminum sec-butoxide was absorbed to provide about 3.7% aluminum by weight of the support (atomic ratio of aluminum to chromium of 8/1). Where indicated, a portion of the supported hydrated polymeric chromium (III) compound of step B was heat aged in chloroform in the presence of poly(di-μ-diphenylphosphinatotitanium dichloride) with an atomic ratio of titanium to chromium of 1/1; and another portion of the supported anhydrous polymeric chromium (III) of step B was heat aged in chloroform in the presence of aluminum sec-butoxide (atomic ratio of aluminum to chromium of 4/1).
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cr+3:1].[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15]>ClCCl>[CH3:2][CH:3]([CH2:5][CH3:6])[O-:4].[Al+3:7].[CH3:8][CH:9]([CH2:11][CH3:12])[O-:10].[CH3:13][CH:14]([CH2:16][CH3:17])[O-:15].[Al:7].[Cr:1] |f:1.2.3.4,6.7.8.9|

Inputs

Step One
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
solution
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After the addition of the solution
STIRRING
Type
STIRRING
Details
is stirred for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The supernatant liquid is removed by filtration or distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
the coated gel is dried in a rotary evaporator at temperatures up to about 60° C.
CUSTOM
Type
CUSTOM
Details
The aluminum sec-butoxide was absorbed

Outcomes

Product
Name
Type
product
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
Type
product
Smiles
[Al]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.7%
Name
Type
product
Smiles
[Cr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.